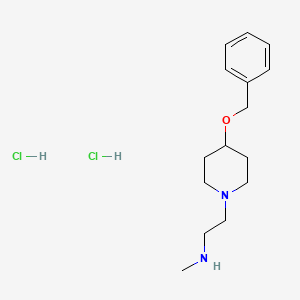

![molecular formula C11H19NO4 B2742339 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid CAS No. 1639216-47-9](/img/structure/B2742339.png)

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

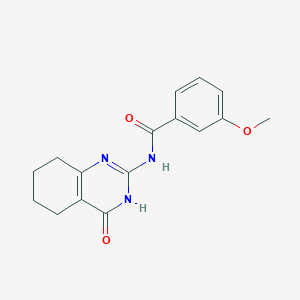

The molecule “2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid” contains a total of 35 bonds. There are 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group . It contains a total of 35 atoms; 19 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4. It has a four-membered cyclobutane ring, a carboxylic acid group, a carbamate group, and a hydroxyl group .科学的研究の応用

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It’s a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Peptide Synthesis

Ionic liquids, including those derived from this compound, have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Organic Synthesis

The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

The compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, a new derivative of β-(1,2,4-triazol-1-yl)alanine .

Synthesis of Boc Derivatives of Amino Acids

The compound is used in the synthesis of Boc derivatives of amino acids .

Synthesis of Amino Acid Ionic Liquids

The compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple applications in organic synthesis .

作用機序

Target of Action

It is known that the compound is a tert-butyloxycarbonyl-protected amino acid, which suggests that it may interact with proteins or enzymes that recognize or process amino acids .

Mode of Action

The compound, being a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino moiety during peptide synthesis . The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The removal of the Boc group enables the formation of peptide bonds, leading to the synthesis of dipeptides .

Result of Action

The primary result of the action of the compound is the synthesis of dipeptides . The compound, as a protected amino acid, provides a controlled means of forming peptide bonds, thereby enabling the synthesis of specific dipeptide sequences .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s utility in peptide synthesis suggests that its action would be influenced by the presence of other reactants, such as coupling reagents, as well as factors like temperature and solvent conditions .

特性

IUPAC Name |

2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJQQXKDTNNNMU-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

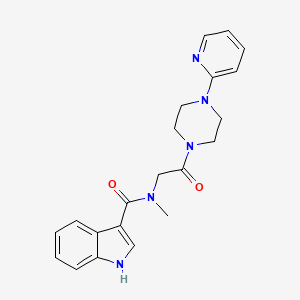

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)

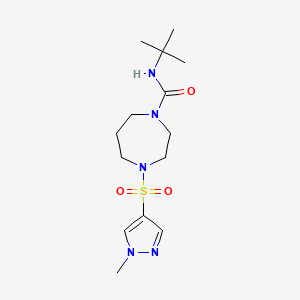

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2742259.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)